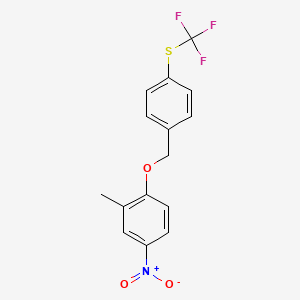
3,3-Dicyclopropyl-3H-diazirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dicyclopropyl-3H-diazirine is a nitrogen-containing heterocyclic organic compound. It is characterized by a three-membered ring structure that includes two nitrogen atoms double-bonded to each other, forming a cyclopropene-like ring. This compound is known for its ability to generate carbenes upon photochemical activation, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dicyclopropyl-3H-diazirine typically involves the following steps:
Oximation: The starting material, a ketone, is reacted with hydroxylamine hydrochloride in the presence of a base such as pyridine to form an oxime.
Tosylation: The oxime is then treated with tosyl chloride in the presence of a base to form a tosyl oxime.
Cyclization: The tosyl oxime is treated with ammonia to form the diaziridine intermediate.
Industrial Production Methods
Industrial production methods for 3,3-dicyclopropyl-3H-diazirine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,3-Dicyclopropyl-3H-diazirine undergoes various chemical reactions, including:
Photochemical Reactions: Upon exposure to ultraviolet light, the diazirine ring opens to generate a carbene intermediate.
Oxidation: The compound can be oxidized using reagents such as Jones reagent, iodine, and triethylamine.
Substitution: The diazirine ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Photochemical Activation: Ultraviolet light (approximately 365 nm) is used to activate the diazirine ring.
Oxidizing Agents: Jones reagent, iodine, and triethylamine are commonly used for oxidation reactions.
Major Products
The major products formed from these reactions include carbenes, which can further react to form various insertion products depending on the available substrates.
Scientific Research Applications
3,3-Dicyclopropyl-3H-diazirine is widely used in scientific research due to its ability to generate carbenes. Some of its applications include:
Photoaffinity Labeling: Used to study protein-ligand, protein-protein, and protein-nucleic acid interactions by covalently attaching to target molecules upon photochemical activation.
Chemical Proteomics: Employed in the mapping of noncovalent small molecule-protein interactions.
Polymer Crosslinking: Utilized in the formation of crosslinked polymer networks for various industrial applications.
Mechanism of Action
The mechanism of action of 3,3-dicyclopropyl-3H-diazirine involves the generation of a carbene intermediate upon photochemical activation. This carbene can insert into various bonds, such as C-H, N-H, and O-H bonds, leading to covalent modifications of target molecules. The diazo intermediate preferentially targets buried polar residues, enhancing selectivity in protein labeling .
Comparison with Similar Compounds
3,3-Dicyclopropyl-3H-diazirine is unique due to its ability to generate carbenes upon photochemical activation. Similar compounds include:
1H-Diazirine: Another diazirine compound with a similar structure but different reactivity.
Aryl Diazirines: These compounds have aryl groups attached to the diazirine ring and are used in similar applications but may have different activation energies and reactivities.
Properties
CAS No. |
143237-14-3 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
3,3-dicyclopropyldiazirine |
InChI |
InChI=1S/C7H10N2/c1-2-5(1)7(8-9-7)6-3-4-6/h5-6H,1-4H2 |
InChI Key |
PBQTUYDDXFQEIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(N=N2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11924863.png)




![1,2-Diazaspiro[4.4]nona-1,3-diene](/img/structure/B11924898.png)
![Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B11924903.png)

![7-Fluoropyrido[2,3-b]pyrazine](/img/structure/B11924912.png)


![tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11924925.png)
![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924934.png)
